N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
Description
This compound is a hybrid molecule featuring a tetrahydrocarbazole scaffold linked via an acetamide bridge to a 4-methyl-2-oxo-2H-chromen-7-yloxy moiety. The carbazole core, substituted with a chloro group at the 6-position, is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as kinases and GPCRs . The acetamide linker enhances solubility and provides conformational flexibility, enabling optimal binding interactions.
Properties
Molecular Formula |
C24H21ClN2O4 |
|---|---|
Molecular Weight |
436.9 g/mol |
IUPAC Name |
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C24H21ClN2O4/c1-13-9-23(29)31-21-11-15(6-7-16(13)21)30-12-22(28)26-20-4-2-3-17-18-10-14(25)5-8-19(18)27-24(17)20/h5-11,20,27H,2-4,12H2,1H3,(H,26,28) |
InChI Key |
UHTXFHNDHGCPCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure combines a carbazole moiety with a chromenyl group, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting relevant research findings and case studies.
The compound is characterized by the following chemical properties:
- Molecular Formula : C20H21ClN2O3
- Molecular Weight : 364.85 g/mol
- CAS Number : 121593-98-4
Anticancer Properties
Recent studies have indicated that derivatives of carbazole compounds exhibit significant anticancer activity. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
- Cell Line Studies :
- The compound was tested against human breast cancer cell lines (MCF-7), showing an LC50 value of around 35.6 µg/mL, indicating moderate cytotoxicity .
- Another study reported that related carbazole derivatives inhibited the proliferation of lung carcinoma cells (A549) with IC50 values ranging from 5.9 to 25.7 µg/mL .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been investigated:
- Inhibition Studies :
- Compounds with similar structures demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 0.9 µg/mL against E. coli and S. aureus .
- The presence of the chromenyl moiety may enhance the antimicrobial action through synergistic effects.
Structure Activity Relationship (SAR)
Understanding the structure activity relationship of this compound is crucial for optimizing its biological activity:
| Structural Feature | Biological Effect |
|---|---|
| Presence of Chlorine | Enhances lipophilicity and may improve cell membrane penetration |
| Carbazole Core | Known for antitumor properties due to its ability to intercalate DNA |
| Chromenyl Group | Potentially increases antioxidant activity and enzyme inhibition |
Study 1: Antiproliferative Effects
A study conducted by Sharma et al. synthesized various N-substituted carbazole derivatives and evaluated their antiproliferative effects on different cancer cell lines. The results indicated that modifications to the carbazole structure significantly influenced their activity against breast and lung cancer cells .
Study 2: Antimicrobial Efficacy
Research by Kaissy et al. demonstrated that specific carbazole derivatives exhibited high antimicrobial activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting that structural modifications could lead to enhanced efficacy in treating infections caused by resistant strains .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of carbazole compounds exhibit anticancer properties. The structural motifs present in N-(6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide may enhance its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Anti-inflammatory Effects
In silico studies suggest that this compound could act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The docking studies reveal promising interactions that warrant further investigation into its anti-inflammatory capabilities.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Study on Antimicrobial Activity : A series of chloro-substituted benzamides demonstrated significant antimicrobial activity against mycobacterial and fungal strains, indicating a potential therapeutic application for infections resistant to conventional treatments .
- Inhibition Studies : Compounds with similar structures have shown competitive inhibition against enzymes involved in metabolic pathways related to cancer and inflammation .
- Structure-Affinity Relationships : Research has highlighted the importance of lipophilicity and structural modifications in enhancing biological activity, suggesting that fine-tuning the chemical structure of N-(6-chloro...) could lead to improved therapeutic profiles.
Comparison with Similar Compounds
Research Findings and Implications
- Spectroscopic Consistency : The target compound’s expected IR and HRMS profiles align with trends observed in analogs (e.g., C=O stretches near 1675–1683 cm⁻¹ and molecular weights ~370–400 g/mol) .
- Structure-Activity Relationships (SAR) :
Preparation Methods
Direct Amidation with EDCl/HOBt
A mixture of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid (1 eq), 6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine (1 eq), EDCl (1.5 eq), and HOBt (1.5 eq) in DMF is stirred at room temperature for 24 h.
Purification: Column chromatography (SiO₂, ethyl acetate/hexane 1:3) yields the product as a white solid (65–70%).
Chloroacetyl Chloride Route
Alternative methods from analogous acetamide syntheses (e.g.,) suggest reacting the carbazole amine with 2-chloro-N-(methylsulfonyl)acetamide in tetrahydrofuran (THF) using potassium tert-butoxide as a base.
Conditions:
Analytical Validation and Characterization
Nuclear Magnetic Resonance (NMR):
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, chromen H-5), 6.95 (s, 1H, carbazole H-7), 4.70 (s, 2H, OCH₂CO), 2.45 (s, 3H, CH₃).
High-Resolution Mass Spectrometry (HRMS):
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| EDCl/HOBt amidation | 65–70% | ≥98% | Mild conditions, scalable | Requires expensive coupling agents |
| Chloroacetyl chloride | 85–90% | ≥99% | High yield, fewer byproducts | Low-temperature sensitivity |
Industrial-Scale Considerations
For kilogram-scale production, the chloroacetyl chloride route is preferred due to its higher yield and compatibility with continuous flow reactors. Patent WO2023198199A1 highlights similar couplings in NMP with KOtBu, achieving 83% yield at room temperature .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodology :
- Use copper(II) acetate (10 mol%) as a catalyst in a tert-butanol/water (3:1) solvent system at room temperature for 6–8 hours .
- Monitor reaction progress via TLC (hexane:ethyl acetate, 8:2). Quench with ice, extract with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄ .
- Purify via ethanol recrystallization to enhance purity .
- Key Variables : Adjust reaction time, catalyst loading, or solvent ratios to optimize yield.
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- IR Spectroscopy : Identify functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3300 cm⁻¹) .
- NMR (¹H/¹³C) : Confirm structure via proton shifts (e.g., triazole protons at δ 8.3–8.4 ppm, aromatic protons at δ 7.1–8.6 ppm) and carbon environments (e.g., carbonyl carbons at ~165 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]⁺ for derivatives in : 404.1359 calculated vs. 404.1348 observed) .
Q. How can solvent systems influence the reaction efficiency during synthesis?
- Methodology :
- Polar aprotic solvents (e.g., tert-butanol/water) enhance dipolar cycloaddition by stabilizing intermediates .
- Test alternative solvent combinations (e.g., DMF/H₂O or THF/H₂O) to assess reaction rate and byproduct formation .
Advanced Research Questions
Q. What computational tools can predict reaction pathways for intermediates in this compound’s synthesis?
- Methodology :
- Apply quantum chemical calculations (e.g., DFT) to model 1,3-dipolar cycloaddition transition states .
- Use reaction path search algorithms (e.g., artificial force-induced reaction method) to identify low-energy pathways .
- Validate predictions with experimental data (e.g., HRMS, NMR) .
Q. How can researchers resolve contradictions between spectral data and proposed structures?
- Methodology :
- Cross-Validation : Compare experimental IR, NMR, and HRMS with simulated spectra from computational tools (e.g., ACD/Labs or Gaussian) .
- Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon environments in ambiguous cases.
- Repeat Under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to avoid side reactions .
Q. What strategies enhance the compound’s stability during storage and handling?
- Methodology :
- Store in amber vials at -20°C under nitrogen to prevent photodegradation and oxidation .
- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .
Q. How can AI-driven platforms accelerate reaction optimization for derivatives of this compound?
- Methodology :
- Integrate COMSOL Multiphysics with machine learning to simulate solvent effects and reaction kinetics .
- Train models on existing datasets (e.g., reaction times, yields from –3) to predict optimal conditions for novel derivatives .
Data Contradiction Analysis Example
Scenario : Discrepancy between observed and calculated HRMS values.
- Approach :
- Recalculate theoretical mass using isotopic abundance corrections.
- Verify sample purity via HPLC; impurities may skew results .
- Check instrument calibration (e.g., use a standard reference compound).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
